molecular formula C9H13NOS B14647596 5-Methoxy-2-[(methylsulfanyl)methyl]aniline CAS No. 53334-28-4

5-Methoxy-2-[(methylsulfanyl)methyl]aniline

Cat. No.: B14647596
CAS No.: 53334-28-4
M. Wt: 183.27 g/mol
InChI Key: SWZCIXOACLGRMB-UHFFFAOYSA-N
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Description

5-Methoxy-2-[(methylsulfanyl)methyl]aniline is an organic compound with a complex structure that includes a methoxy group, a methylsulfanyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the methylation of 5-methoxy-2-aminobenzyl alcohol with methylsulfanyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-[(methylsulfanyl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydroxide, dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-2-[(methylsulfanyl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-[(methylsulfanyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfanyl groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylaniline: Similar structure but lacks the methylsulfanyl group.

    4-Methoxy-2-methylaniline: Similar structure but with different positioning of the methoxy and methyl groups.

    2-Methoxy-5-methylphenol: Contains a phenol group instead of an aniline group.

Uniqueness

5-Methoxy-2-[(methylsulfanyl)methyl]aniline is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role.

Properties

CAS No.

53334-28-4

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

5-methoxy-2-(methylsulfanylmethyl)aniline

InChI

InChI=1S/C9H13NOS/c1-11-8-4-3-7(6-12-2)9(10)5-8/h3-5H,6,10H2,1-2H3

InChI Key

SWZCIXOACLGRMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CSC)N

Origin of Product

United States

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